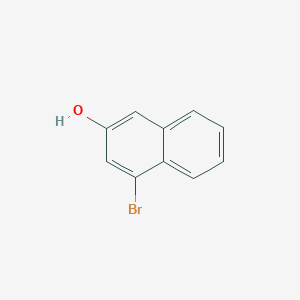

1-Bromo-3-hydroxynaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQMYMGUXGWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477818 | |

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5498-31-7 | |

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-3-hydroxynaphthalene: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-hydroxynaphthalene, a halogenated derivative of 3-hydroxynaphthalene (also known as 2-naphthol), is a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related naphthalene derivatives.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₇BrO, is a solid at room temperature.[1] While some physical properties like a definitive melting and boiling point are not widely reported in the literature, estimations and data from suppliers suggest a melting point in the range of 117-120 °C.[2] Its molecular weight is 223.07 g/mol .[3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₇BrO | [3][4][5] |

| Molecular Weight | 223.07 g/mol | [3][4][5][6] |

| CAS Number | 5498-31-7 | [3][4][5] |

| IUPAC Name | 1-Bromonaphthalen-3-ol | N/A |

| Synonyms | 4-Bromo-2-naphthol | [4][5][7] |

| Appearance | Solid | [1] |

| Melting Point | 117-120 °C (supplier data) | [2] |

| Boiling Point | 130-132 °C at 1 mmHg (supplier data) | [2] |

| Purity | Typically ≥98% | [2] |

Synthesis

A plausible and efficient method for the synthesis of this compound is the direct bromination of 3-hydroxynaphthalene (2-naphthol). This electrophilic aromatic substitution reaction is analogous to established procedures for the bromination of other naphthol derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established synthesis of 6-bromo-2-naphthol.

Materials:

-

3-Hydroxynaphthalene (2-naphthol)

-

Glacial Acetic Acid

-

Bromine

-

Water

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 3-hydroxynaphthalene (1.0 mole) in glacial acetic acid.

-

Through the dropping funnel, add a solution of bromine (1.0 mole) in glacial acetic acid. The addition should be carried out with gentle shaking or stirring. The reaction is exothermic, and the mixture may need to be cooled to maintain a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic byproducts.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

Figure 1: A workflow diagram illustrating the synthesis of this compound.

Spectroscopic Properties

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. Protons ortho and para to the hydroxyl group will be shielded (shifted to a lower ppm), while protons in proximity to the bromine atom will be deshielded (shifted to a higher ppm).

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.2 | d |

| H-4 | ~7.8 | s |

| H-5 | ~7.9 | d |

| H-6 | ~7.4 | t |

| H-7 | ~7.3 | t |

| H-8 | ~7.6 | d |

| OH | Variable | s (broad) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring system. The carbon bearing the hydroxyl group (C-3) will be significantly deshielded, as will the carbon attached to the bromine atom (C-1).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~115 |

| C-2 | ~128 |

| C-3 | ~155 |

| C-4 | ~110 |

| C-4a | ~135 |

| C-5 | ~125 |

| C-6 | ~127 |

| C-7 | ~123 |

| C-8 | ~129 |

| C-8a | ~130 |

Note: These are predicted values and are subject to variation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |

| C-O stretch (phenolic) | 1200-1300 | Strong |

| C-Br stretch | 500-600 | Medium-Strong |

The broad O-H stretching band is a hallmark of phenolic compounds and is due to hydrogen bonding. The aromatic C=C stretching vibrations will appear as a series of bands in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.

-

[M]⁺: m/z = 222 (corresponding to C₁₀H₇⁷⁹BrO)

-

[M+2]⁺: m/z = 224 (corresponding to C₁₀H₇⁸¹BrO)

Fragmentation patterns would likely involve the loss of the bromine atom and potentially the hydroxyl group, leading to characteristic fragment ions.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The hydroxyl group can be alkylated, acylated, or otherwise modified.

While specific biological activities of this compound are not extensively documented, naphthalene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[8][9][10] The lipophilicity of related hydroxynaphthalene derivatives has been studied, which is a critical parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[1][7][11] Further investigation into the biological profile of this compound and its derivatives could uncover novel therapeutic agents.

Figure 2: A workflow for the characterization and potential application of this compound.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible compound with potential for further exploration in various fields of chemistry. This guide has provided a summary of its known properties, a practical synthetic protocol, and a detailed overview of its expected spectroscopic characteristics. The information compiled here serves as a valuable resource for researchers and professionals, facilitating the use of this compound in the development of novel molecules with desired functionalities and biological activities.

References

- 1. sciforum.net [sciforum.net]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Naphthol(135-19-3) IR Spectrum [chemicalbook.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0235691) [np-mrd.org]

- 6. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromo-3-hydroxynaphthalene: Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-hydroxynaphthalene, systematically known as 4-bromonaphthalen-2-ol, is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its naphthalene scaffold, functionalized with both a hydroxyl and a bromo group, provides a versatile platform for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the structure, characterization, and synthesis of this compound, with a focus on its applications as a building block in the development of pharmacologically active molecules. Detailed experimental protocols and tabulated spectral data are presented to serve as a practical resource for researchers in the field.

Chemical Structure and Identification

This compound is a disubstituted naphthalene derivative. The bromine atom is located at the 1-position, and the hydroxyl group is at the 3-position of the naphthalene ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-bromonaphthalen-2-ol[1] |

| CAS Number | 5498-31-7[1] |

| Molecular Formula | C₁₀H₇BrO[1] |

| Molecular Weight | 223.07 g/mol [1] |

| SMILES | Oc1cc(Br)c2ccccc2c1 |

| InChI Key | PQNQMYMGUXGWTG-UHFFFAOYSA-N |

| Synonyms | 4-Bromo-2-naphthol |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Solid |

| Melting Point | 117-120 °C |

| Boiling Point | 130-132 °C at 1 mmHg |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director. Direct bromination will lead to substitution at the 1-position (ortho) and 3-position (para). To selectively obtain the 1-bromo isomer, careful control of reaction conditions is necessary. A general procedure, adapted from the synthesis of related bromonaphthols, is presented below.[2][3]

Experimental Protocol: Bromination of 2-Naphthol

This protocol is a representative method for the synthesis of bromonaphthols and may be adapted for the specific synthesis of this compound.

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Water

-

Stirring apparatus

-

Dropping funnel

-

Reflux condenser

-

Cooling bath

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol (1 mole) in glacial acetic acid.[2]

-

From the dropping funnel, add a solution of bromine (2 moles) in glacial acetic acid dropwise with stirring. The reaction is exothermic and the flask should be cooled as needed to control the reaction rate.[2]

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Add water to the reaction mixture to precipitate the crude product.[2]

-

Collect the precipitate by filtration and wash with cold water.[2]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Logical Flow of Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

Table 5: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Table 6: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| Data not available in search results |

Applications in Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The presence of both a hydroxyl and a bromo group in this compound makes it a valuable intermediate for the synthesis of a variety of pharmacologically active compounds. These functional groups serve as handles for further chemical modifications, allowing for the exploration of structure-activity relationships.

Building Block for Bioactive Molecules

This compound can be utilized as a starting material for the synthesis of derivatives with potential therapeutic applications, including but not limited to:

-

Anticancer agents: The naphthalene core is found in several anticancer drugs.[4]

-

Antimicrobial compounds: Naphthalene derivatives have shown promise as antibacterial and antifungal agents.[4]

-

Anti-inflammatory drugs: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.[4]

A notable application is the use of 4-bromo-2-naphthalenol in the preparation of pyrazole derivatives which act as inhibitors of the macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases.

Signaling Pathway Implication:

Caption: Drug development workflow utilizing this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and reactive functional groups allow for its incorporation into a wide range of complex molecules with diverse biological activities. This guide has provided a summary of its chemical and physical properties, a representative synthetic approach, and an overview of its potential applications. Further research into the synthesis of novel derivatives and their pharmacological evaluation is warranted to fully exploit the potential of this versatile building block.

References

An In-depth Technical Guide to 4-bromo-2-naphthol (CAS: 5498-31-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-naphthol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert-guided protocols and analyses based on established chemical principles and data from structurally related compounds.

Chemical and Physical Properties

4-bromo-2-naphthol is a solid organic compound. Its key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5498-31-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇BrO | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [1][2][3] |

| IUPAC Name | 4-bromonaphthalen-2-ol | [1] |

| Synonyms | 4-Bromo-2-naphthalenol, 2-Naphthol, 4-bromo- | [1] |

| Appearance | Solid (predicted) | [2][3] |

| Melting Point | 122 °C | [2] |

| Boiling Point | 346.8 ± 15.0 °C at 760 mmHg (predicted) | [2] |

| Topological Polar Surface Area | 20.2 Ų | [1][3] |

| logP | 3.3079 (predicted) | [3] |

Synthesis and Reactivity

Proposed Experimental Protocol for Synthesis

This protocol is a hypothetical procedure designed to favor the formation of 4-bromo-2-naphthol, likely as a component of a mixture requiring purification.

Reaction: Electrophilic bromination of 2-naphthol.

Reagents and Materials:

-

2-Naphthol

-

N-Bromosuccinimide (NBS)

-

Tetrachloromethane (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 2-naphthol in tetrachloromethane or dichloromethane.

-

Add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Gentle heating may be required to initiate the reaction.

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any remaining bromine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to isolate the 4-bromo-2-naphthol isomer.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Discussion of Regioselectivity: The hydroxyl group of 2-naphthol is an activating, ortho-, para-director. Electrophilic attack is kinetically favored at the C1 position and thermodynamically favored at the C6 position. Bromination at the C4 position is less common. The choice of a non-polar solvent and a milder brominating agent like NBS at lower temperatures may influence the product distribution. It is anticipated that this reaction will produce a mixture of isomers requiring careful chromatographic separation.

Chemical Reactivity

4-bromo-2-naphthol possesses two primary reactive sites: the phenolic hydroxyl group and the aromatic ring system.

-

Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate for cross-coupling reactions.

-

Aromatic Ring: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C or C-heteroatom bonds. The aromatic ring can also undergo further electrophilic substitution, with the directing effects of both the hydroxyl and bromo substituents influencing the position of the incoming electrophile.

Spectral Data (Predicted and Comparative)

As experimental spectra for 4-bromo-2-naphthol are not publicly available, this section provides predicted data and comparisons with the parent compound, 2-naphthol, and its isomers.

| Data Type | Predicted/Comparative Information |

| ¹H NMR | The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C1 will likely be a singlet, and the proton at C3 will also be a singlet. The remaining four protons on the other ring will show characteristic splitting patterns of a substituted naphthalene. |

| ¹³C NMR | The spectrum will display 10 distinct signals for the carbon atoms of the naphthalene ring. The carbon bearing the bromine (C4) will be shifted downfield, and its signal intensity may be reduced due to the quadrupolar moment of the bromine atom. The carbon attached to the hydroxyl group (C2) will also be significantly downfield. |

| IR | A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C-O stretching vibration should be observable around 1200-1260 cm⁻¹. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve the loss of the bromine atom and/or the hydroxyl group. |

Potential Biological Activity and Applications

While there are no specific studies on the biological activity of 4-bromo-2-naphthol, the broader class of brominated phenols and naphthols has demonstrated a range of biological effects, suggesting potential avenues of investigation for this compound.

Antimicrobial Activity

Numerous studies have shown that brominated phenols and their derivatives possess significant antibacterial and antifungal properties. The presence of the bromine atom is often crucial for this activity. It is hypothesized that these compounds may disrupt microbial cell membranes or interfere with essential enzymatic processes.

Anticancer Activity

Halogenated naphthols have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways critical for tumor growth.

Enzyme Inhibition

The phenolic hydroxyl group and the overall lipophilic nature of the naphthalene ring system make 4-bromo-2-naphthol a candidate for investigation as an enzyme inhibitor. Phenolic compounds are known to interact with a variety of enzymes, and the bromine substituent can enhance binding affinity through halogen bonding and by increasing lipophilicity.

Safety and Handling

Based on GHS classifications for 4-bromo-2-naphthol, the compound is considered harmful if swallowed or inhaled.[1] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

4-bromo-2-naphthol is a chemical entity with underexplored potential. While the lack of readily available experimental data, particularly a selective synthesis protocol and comprehensive spectral and biological characterization, presents a challenge, the information available for related compounds suggests that it could be a valuable building block in medicinal chemistry and materials science. Future research should focus on developing a reliable and regioselective synthesis, followed by a thorough evaluation of its physicochemical properties and biological activities. Such studies would be instrumental in unlocking the potential of this and other substituted naphthol derivatives.

References

An In-depth Technical Guide to 4-bromonaphthalen-2-ol

IUPAC Name: 4-bromonaphthalen-2-ol

Introduction

4-bromonaphthalen-2-ol, also known as 1-Bromo-3-hydroxynaphthalene, is an important synthetic intermediate in the fields of medicinal chemistry and drug development. Its naphthalene scaffold, functionalized with both a hydroxyl group and a bromine atom, provides a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application in the development of inhibitors for Macrophage Migration Inhibitory Factor (MIF), a key cytokine implicated in inflammatory diseases and cancer.

Chemical and Physical Properties

The key physical and chemical properties of 4-bromonaphthalen-2-ol are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | 4-bromonaphthalen-2-ol[1] |

| Synonyms | This compound, 4-Bromo-2-naphthol |

| CAS Number | 5498-31-7[1] |

| Molecular Formula | C₁₀H₇BrO[1] |

| Molecular Weight | 223.07 g/mol [1] |

| Appearance | White to yellowish powder or crystal |

| Melting Point | 122 °C |

| Boiling Point | 346.8 ± 15.0 °C (Predicted) |

| Storage | Keep in a dark place, sealed in dry, room temperature |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 4-bromonaphthalen-2-ol based on its structure and typical values for the functional groups present.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Ar-OH |

| ~7.0 - 8.0 | Multiplet | 6H | Ar-H |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-OH |

| ~110 - 135 | Ar-C |

| ~115 - 120 | C-Br |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3550 | Strong, Broad | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 1500-1600 | Medium to Strong | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (phenol) |

| 500-600 | Medium to Strong | C-Br stretch |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 222/224 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 143 | [M-Br]⁺ |

| 115 | [M-Br-CO]⁺ |

Experimental Protocols

Synthesis of 4-bromonaphthalen-2-ol

The synthesis of 4-bromonaphthalen-2-ol is typically achieved through the electrophilic bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director. Direct bromination can lead to a mixture of products, with the primary products being 1-bromo-2-naphthol and polybrominated species. To selectively obtain the 4-bromo isomer, careful control of reaction conditions is necessary. A plausible synthetic protocol is detailed below, adapted from general procedures for the bromination of naphthols.

Materials:

-

2-naphthol

-

Glacial acetic acid

-

Bromine

-

Sodium metabisulfite solution (aqueous)

-

Deionized water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthol (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

-

Add the bromine solution dropwise to the cooled 2-naphthol solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium metabisulfite until the orange color of excess bromine disappears.

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

Purify the crude 4-bromonaphthalen-2-ol by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Dry the purified crystals under vacuum to obtain the final product.

Application in Drug Development: Synthesis of Macrophage Migration Inhibitory Factor (MIF) Inhibitors

4-bromonaphthalen-2-ol serves as a key building block in the synthesis of pyrazole-based inhibitors of Macrophage Migration Inhibitory Factor (MIF).[2] MIF is a pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases and cancers.[2] The tautomerase activity of MIF is a target for therapeutic intervention, and inhibitors based on a pyrazole scaffold have shown significant potency.

Experimental Workflow: Synthesis of Pyrazole-based MIF Inhibitors

The general synthetic route to these inhibitors involves the reaction of a substituted naphthalene precursor, derived from 4-bromonaphthalen-2-ol, with a hydrazine derivative to form the pyrazole ring.

Caption: Synthetic workflow for pyrazole-based MIF inhibitors.

Mechanism of MIF Inhibition

The pyrazole-based inhibitors synthesized from 4-bromonaphthalen-2-ol act by binding to the active site of MIF, specifically interacting with key residues involved in its tautomerase activity. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic function of MIF and its downstream pro-inflammatory effects.

Caption: Mechanism of MIF inhibition by pyrazole derivatives.

Safety Information

4-bromonaphthalen-2-ol should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation.

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-bromonaphthalen-2-ol is a valuable building block for the synthesis of biologically active molecules, particularly in the development of inhibitors for Macrophage Migration Inhibitory Factor. Its synthesis, while requiring careful control to ensure regioselectivity, utilizes standard organic chemistry techniques. The continued exploration of derivatives of 4-bromonaphthalen-2-ol holds promise for the discovery of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to 1-Bromo-3-hydroxynaphthalene: Properties, Synthesis of Derivatives, and Potential Applications

For Immediate Release

This technical guide provides a comprehensive overview of 1-Bromo-3-hydroxynaphthalene, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its fundamental molecular properties, outlines detailed protocols for the synthesis of its derivatives through key chemical reactions, and discusses the potential biological activities of these derivatives, supported by quantitative data.

Core Molecular and Physical Properties

This compound is a disubstituted naphthalene derivative featuring both a bromine atom and a hydroxyl group. These functional groups provide two reactive sites for further chemical modification, making it a versatile building block in organic synthesis. The core properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| CAS Number | 5498-31-7 | |

| IUPAC Name | 1-Bromo-3-naphthol | |

| Synonyms | 4-Bromo-2-naphthol |

Synthesis of Bioactive Derivatives

The presence of both a bromo and a hydroxyl group on the naphthalene scaffold allows for selective functionalization, enabling the synthesis of a diverse range of derivatives. Notably, derivatives of naphthalene have been investigated for their potential as anticancer agents. The bromine atom can participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, while the hydroxyl group is amenable to reactions like etherification.

Potential Anticancer Activity of Naphthalene Derivatives

Naphthalimide derivatives, which can be synthesized from precursors like this compound, have shown promise as anticancer agents. These compounds are known to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. The following table summarizes the in vitro cytotoxic activity of some naphthalimide derivatives against various human cancer cell lines, demonstrating their potential in drug discovery.

| Compound | Cell Line | IC₅₀ (μM) |

| Naphthalimide Derivative 5e | H1975 (Lung Cancer) | 16.56 |

| Naphthalimide Derivative NI1 | Hela (Cervical Cancer) | 2.89 |

| Naphthalimide Derivative NI4 | MGC-803 (Gastric Cancer) | 1.60 |

Key Experimental Protocols

The following sections provide detailed methodologies for two key reactions that can be employed to synthesize derivatives of this compound: the Suzuki-Miyaura cross-coupling and the Williamson ether synthesis. These protocols are foundational for researchers looking to explore the chemical space around this scaffold.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is a powerful tool for synthesizing biaryl compounds.

Protocol: Synthesis of a 1-Aryl-3-hydroxynaphthalene Derivative

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 223 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Catalyst Addition: To the reaction mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours.

-

Work-up: After cooling to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Williamson Ether Synthesis for C-O Bond Formation

The Williamson ether synthesis is a method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide). This reaction proceeds via an Sₙ2 mechanism.

Protocol: Synthesis of a 1-Bromo-3-alkoxynaphthalene Derivative

-

Alkoxide Formation: In a round-bottom flask, dissolve this compound (1.0 mmol, 223 mg) in a suitable solvent such as ethanol (10 mL). Add sodium hydroxide (1.1 mmol, 44 mg) to the solution to form the sodium naphthoxide salt. Equip the flask with a reflux condenser and heat the solution to reflux for 10 minutes.

-

Addition of Alkyl Halide: After cooling the solution slightly, add the desired primary alkyl halide (e.g., 1-bromobutane, 1.1 mmol).

-

Reaction Conditions: Reheat the reaction mixture to reflux and maintain for 1-3 hours.

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to yield the crude ether. The product can be further purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the synthetic pathways and their underlying mechanisms, the following diagrams have been generated using Graphviz.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Logical workflow for the synthesis and evaluation of derivatives.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 4-bromo-2-naphthol (CAS No: 5498-31-7). The information is compiled and presented to support research, development, and quality control activities. Data is summarized in clear, tabular formats, and detailed experimental protocols for property determination are provided.

Chemical Identity and Structure

4-Bromo-2-naphthol is a brominated derivative of 2-naphthol. Its chemical structure consists of a naphthalene ring system substituted with a hydroxyl group at position 2 and a bromine atom at position 4.

| Identifier | Value |

| IUPAC Name | 4-bromonaphthalen-2-ol[1] |

| Synonyms | 4-Bromo-2-naphthalenol[2][3] |

| CAS Number | 5498-31-7[1][2][3][4] |

| Molecular Formula | C₁₀H₇BrO[1][2][3] |

| Molecular Weight | 223.07 g/mol [1][2][3][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)O[1] |

| InChI Key | PQNQMYMGUXGWTG-UHFFFAOYSA-N[1][4] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-bromo-2-naphthol. It is important to distinguish between experimentally determined and predicted values.

| Property | Value | Source Type |

| Physical Form | Solid[4] | Experimental |

| Melting Point | 122 °C[4][5] | Experimental |

| Boiling Point | 346.8 ± 15.0 °C at 760 mmHg[4][5] | Predicted |

| Density | 1.614 ± 0.06 g/cm³[5] | Predicted |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[3] | Computed |

| LogP (Octanol-Water Partition Coefficient) | 3.3079[3] | Computed |

| Hydrogen Bond Donor Count | 1[3] | Computed |

| Hydrogen Bond Acceptor Count | 1[3] | Computed |

Solubility Profile

| Solvent | Expected Qualitative Solubility |

| Water | Sparingly soluble / Insoluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

Spectroscopic Data

Experimental spectra for 4-bromo-2-naphthol are not widely published. However, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds like 1-bromo-2-naphthol and 2-naphthol.[7][8][9]

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C ring stretching peaks (~1500-1600 cm⁻¹), a C-O stretch (~1260-1050 cm⁻¹), and a C-Br stretch in the fingerprint region (~690-515 cm⁻¹).[10]

-

¹H NMR Spectroscopy: The spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). The integration of the aromatic signals should correspond to 6 protons.

-

¹³C NMR Spectroscopy: The spectrum should display 10 distinct signals for the 10 carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group (C2) would be significantly downfield (~150-155 ppm), while the carbon attached to the bromine (C4) would be shifted upfield relative to a C-H carbon.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 222 and 224.[9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 4-bromo-2-naphthol.

This protocol describes the determination of the melting range of a solid compound using a standard melting point apparatus.

-

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

4-bromo-2-naphthol sample, finely powdered

-

Spatula and watch glass

-

-

Procedure:

-

Place a small amount of the 4-bromo-2-naphthol sample on a clean, dry watch glass and crush it into a fine powder.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom of thetube, to a height of 1-2 cm.

-

Gently tap the tube to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (122 °C).

-

Decrease the heating rate to a slow and steady 1-2 °C per minute.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).

-

This protocol provides a method for determining the qualitative solubility of 4-bromo-2-naphthol in various solvents.

-

Apparatus and Reagents:

-

Small test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

4-bromo-2-naphthol sample

-

Solvents for testing (e.g., deionized water, ethanol, acetone, chloroform)

-

-

Procedure:

-

Place approximately 25 mg of 4-bromo-2-naphthol into a small, dry test tube.

-

Add the selected solvent dropwise (in portions of ~0.25 mL), up to a total volume of approximately 1 mL.

-

After each addition, shake the test tube vigorously (or use a vortex mixer) for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

-

This protocol outlines the procedure for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Apparatus and Reagents:

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)

-

Spatula

-

4-bromo-2-naphthol sample

-

Solvent for cleaning (e.g., isopropanol or acetone) and laboratory wipes

-

-

Procedure:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft wipe moistened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small, representative amount of the solid 4-bromo-2-naphthol sample onto the center of the ATR crystal.

-

Lower the press arm (anvil) to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

After acquisition, raise the press arm and carefully clean the sample from the crystal and press tip using a soft wipe and appropriate solvent.

-

This protocol describes the standard preparation of a sample for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Apparatus and Reagents:

-

NMR spectrometer

-

5 mm NMR tubes

-

Pasteur pipettes

-

4-bromo-2-naphthol sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

-

Small vial for dissolving the sample

-

-

Procedure:

-

Accurately weigh the required amount of 4-bromo-2-naphthol and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Ensure the liquid height in the tube is sufficient for the spectrometer's detector (typically ~4-5 cm).

-

Cap the NMR tube and carefully wipe the outside clean.

-

Insert the tube into the NMR spectrometer and follow the instrument-specific software instructions to acquire the ¹H and/or ¹³C spectra.

-

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new or unverified batch of 4-bromo-2-naphthol.

References

- 1. 4-Bromo-2-naphthol | C10H7BrO | CID 12115596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. canbipharm.com [canbipharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromo-2-naphthalenol | 5498-31-7 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 9. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-Bromo-3-hydroxynaphthalene: Physicochemical Properties and Biological Screening Perspectives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Bromo-3-hydroxynaphthalene, detailed experimental protocols for their determination, and a perspective on its potential biological evaluation based on the activities of related compounds.

Physicochemical Data of this compound

The fundamental physical properties of this compound are summarized below.

| Property | Value | Source |

| Melting Point | 98.55 °C | EPA T.E.S.T. Program |

| Boiling Point | 321.25 °C | EPA T.E.S.T. Program |

| Molecular Formula | C₁₀H₇BrO | - |

| Molecular Weight | 223.07 g/mol | - |

| CAS Number | 5498-31-7 | - |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The following capillary method is a standard procedure for accurate melting point determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The following distillation method is a common procedure for determining the boiling point of a liquid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures that the recorded temperature is that of the vapor distilling into the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Boiling Point Reading: The temperature is recorded when it becomes constant. This constant temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Potential Biological Screening and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of naphthalene derivatives is known for a wide range of biological activities, including anticancer and antimicrobial effects. The following workflow and potential signaling pathway are illustrative examples for a compound of this class.

General Workflow for Bioactive Compound Screening

The following diagram illustrates a typical workflow for the initial screening and identification of the biological activity of a novel compound like this compound.

Illustrative Signaling Pathway: Apoptosis Induction

Many naphthalene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, potential signaling pathway through which a naphthalene derivative could induce apoptosis in cancer cells.

Spectroscopic Data for 1-Bromo-3-hydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Bromo-3-hydroxynaphthalene (CAS No: 5498-31-7). Due to the limited availability of public domain spectroscopic data for this specific molecule, this document serves as a detailed template, outlining the expected data and the experimental protocols necessary for its acquisition and analysis. The guide covers Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the information in a structured format for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted naphthalene derivative with potential applications as a building block in the synthesis of more complex organic molecules, including pharmaceutical compounds and materials science precursors. Accurate structural elucidation and purity assessment are critical for its use in research and development. Spectroscopic techniques are the primary methods for achieving this, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide outlines the standard spectroscopic data and methodologies for the comprehensive characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | O-H stretch | |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C=C stretch (aromatic) | |

| Data not available | C-O stretch | |

| Data not available | C-Br stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ (⁷⁹Br) | |

| Data not available | [M]⁺ (⁸¹Br) | |

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or GC inlet.

-

-

Data Processing: The resulting mass spectrum will show the molecular ion peak(s) and characteristic fragmentation patterns. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 4-bromo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 4-bromo-2-naphthol using Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). It includes detailed experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction

4-bromo-2-naphthol is an important chemical intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its characterization, quality control, and for studying its role in various chemical reactions. FTIR spectroscopy provides information about the functional groups present in the molecule, while mass spectrometry is used to determine the molecular weight and elucidate the structure through fragmentation analysis.

FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The infrared spectrum of 4-bromo-2-naphthol is characterized by absorption bands corresponding to the vibrations of its hydroxyl group, the aromatic naphthalene ring, and the carbon-bromine bond.

Predicted FTIR Spectral Data

While a publicly available, experimentally verified FTIR spectrum of 4-bromo-2-naphthol is not readily accessible, a predicted spectrum can be constructed based on the analysis of its constituent functional groups and comparison with similar compounds like 2-naphthol.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3550 - 3200 | O-H stretch (intermolecular H-bonding) | Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1630 - 1580 | Aromatic C=C stretch | Strong to Medium |

| 1510 - 1450 | Aromatic C=C stretch | Strong to Medium |

| 1260 - 1000 | C-O stretch | Strong |

| 880 - 800 | Aromatic C-H out-of-plane bend | Strong |

| 600 - 500 | C-Br stretch | Medium to Weak |

Experimental Protocol for FTIR Analysis

This protocol describes the analysis of solid 4-bromo-2-naphthol using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR accessory with a diamond or germanium crystal

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Preparation: Place a small amount of solid 4-bromo-2-naphthol powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum of the sample. A typical measurement would involve scanning the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound. For 4-bromo-2-naphthol, electron ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions.

Predicted Mass Spectral Data

The mass spectrum of 4-bromo-2-naphthol is expected to show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

| m/z | Ion | Notes |

| 222/224 | [C₁₀H₇BrO]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 143 | [C₁₀H₇O]⁺ | Loss of Br radical. |

| 115 | [C₉H₇]⁺ | Loss of CO from the [C₁₀H₇O]⁺ fragment. |

| 114 | [C₉H₆]⁺ | Loss of a hydrogen radical from m/z 115. |

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines the analysis of 4-bromo-2-naphthol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

GC column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase)

-

Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of 4-bromo-2-naphthol in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Injector: Set the injector temperature to 250°C.

-

Oven Program: Start with an initial oven temperature of 100°C, hold for 1 minute, then ramp the temperature to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Detection:

-

Ion Source: Use an electron ionization source operating at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-300.

-

Transfer Line Temperature: Set the transfer line temperature to 280°C to prevent condensation of the analyte.

-

-

Data Analysis: The resulting chromatogram will show a peak corresponding to 4-bromo-2-naphthol. The mass spectrum of this peak can then be analyzed to identify the molecular ion and fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures for FTIR and mass spectrometry analysis of 4-bromo-2-naphthol.

A Technical Guide to the Solubility of 1-Bromo-3-hydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-3-hydroxynaphthalene (CAS No: 5498-31-7) in common laboratory solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document combines reported data with predictions based on structural analysis and first principles of physical organic chemistry. Furthermore, it supplies detailed experimental protocols for researchers to determine precise solubility values.

Introduction

This compound is a substituted aromatic compound with a molecular structure that confers both hydrophobic and hydrophilic characteristics. Understanding its solubility is critical for a wide range of applications, including synthetic route optimization, formulation development, purification processes like crystallization, and as a prerequisite for biological screening assays in drug discovery. The interplay between the large, non-polar brominated naphthalene core and the polar, hydrogen-bonding hydroxyl group dictates its interaction with various solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for understanding the compound's solubility profile.

| Property | Value |

| CAS Number | 5498-31-7 |

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| Melting Point | 98.55 °C |

| Appearance | Solid |

| Water Solubility | 38.9 mg/L (Predicted)[1] |

| LogP (Predicted) | 3.31 |

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The large, hydrophobic bromonaphthalene ring system suggests poor solubility in highly polar solvents like water. Conversely, the presence of a hydroxyl (-OH) group, which can participate in hydrogen bonding, allows for some interaction with polar protic and aprotic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative data and provides a qualitative assessment of solubility in common laboratory solvents. The qualitative predictions are based on its structure and comparison with related compounds like 1-bromonaphthalene and phenol.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Slightly Soluble (38.9 mg/L) [1] | The large, non-polar naphthalene core dominates, leading to low aqueous solubility despite the hydroxyl group. |

| Methanol / Ethanol | Polar Protic | Soluble to Highly Soluble | The hydroxyl group can hydrogen bond with the alcohol, and the alkyl/aromatic portion interacts well with the solvent's alkyl chain. |

| Acetone | Polar Aprotic | Highly Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics suitable for dissolving the compound. |

| Dichloromethane (DCM) | Non-polar | Soluble | DCM is an effective solvent for many moderately polar organic compounds. |

| Chloroform | Non-polar | Soluble | Similar to DCM, it is a good solvent for a wide range of organic solids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Like DMSO, DMF is a highly polar solvent with strong solvating capabilities for moderately polar molecules. |

| Hexane / Heptane | Non-polar | Slightly Soluble to Insoluble | The polarity from the hydroxyl group is likely too high for significant solubility in non-polar aliphatic hydrocarbons. |

| Toluene | Non-polar | Moderately Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the naphthalene ring system. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, direct experimental measurement is necessary. The isothermal shake-flask method is the gold-standard for determining the solubility of a solid compound.[2]

Objective

To determine the concentration of a saturated solution of this compound in a selected solvent at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., ethanol)

-

Analytical balance

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure

-

Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration : Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilution : Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

Quantification : Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for determining solid-in-liquid solubility via the isothermal shake-flask method.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic molecule. It is very slightly soluble in water but is expected to be readily soluble in common polar organic solvents such as alcohols, acetone, DMSO, and DMF, with moderate to good solubility in less polar solvents like dichloromethane and toluene. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide should be followed. This information is foundational for the effective use of this compound in scientific research and development.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-hydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-Bromo-3-hydroxynaphthalene, also known by its IUPAC name, 1-bromo-2-naphthol. This compound serves as a valuable intermediate in the fields of organic synthesis and medicinal chemistry. This document details established experimental protocols, presents quantitative data in a comparative format, and includes diagrams to illustrate the synthetic pathways.

Introduction

This compound is a substituted naphthalene derivative with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The strategic placement of the bromine and hydroxyl groups on the naphthalene core allows for a variety of subsequent chemical transformations. The primary synthetic challenge lies in the regioselective bromination of the starting material, 2-naphthol, to achieve substitution at the desired C-1 position. This guide explores the prevalent methods to achieve this transformation efficiently.

Synthesis Routes

The most common and direct approach to synthesizing this compound is through the electrophilic bromination of 2-naphthol (naphthalen-2-ol). The hydroxyl group at the C-2 position is an activating ortho-, para-director. Therefore, direct bromination tends to yield substitution at the C-1 (ortho) and C-3 (ortho) positions. However, reaction conditions can be optimized to favor the formation of the 1-bromo isomer.

Two primary methods have been reported for this synthesis:

-

Oxidative Bromination using a Bromide Salt and an Oxidizing Agent: This method utilizes a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), as the bromine source in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or oxone. This in-situ generation of an electrophilic bromine species allows for a controlled and often milder reaction compared to using elemental bromine.

-

Direct Bromination with N-Bromosuccinimide (NBS): While not explicitly detailed in the initial search for this specific isomer, NBS is a common reagent for regioselective bromination of activated aromatic rings and represents a highly plausible and efficient alternative.

Route 1: Oxidative Bromination of 2-Naphthol

This approach is well-documented in patent literature and offers a practical and scalable method for the preparation of 1-bromo-2-naphthol. The general scheme involves the reaction of 2-naphthol with a bromide salt and an oxidizing agent in a suitable solvent.

General Reaction:

Method 1A: Using Potassium Bromide and Hydrogen Peroxide in Acetic Acid [1][2]

This procedure is adapted from a described synthesis method.[1][2]

-

Mixing: In a round-bottomed flask, combine 4 mmol of 2-naphthol and 4 mmol of Potassium Bromide.

-

Solvent Addition: Add 5 ml of acetic acid to the flask.

-

Reaction: While stirring, slowly add 4 mmol of hydrogen peroxide (30% aqueous solution) dropwise.

-

Reaction Time and Temperature: Continue stirring the reaction mixture for 10 hours at 20°C.

-

Cooling and Crystallization: After the reaction period, place the flask in a refrigerator at 0°C for 12 hours to facilitate the crystallization of the product.

-

Isolation and Drying: Filter the resulting pale yellow needle-like crystals and dry them.

-

Analysis: The product can be analyzed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Method 1B: Using Sodium Bromide and Oxone [3]

This solvent-free method offers an alternative with a different oxidizing agent.[3]

-

Grinding: Grind together 2-naphthol, sodium bromide, and oxone in a mortar and pestle.

-

Reaction: Allow the ground mixture to react overnight.

-

Extraction: Extract the crude product with ethyl acetate.

-

Isolation: The product, a dark brown solid, is obtained after the evaporation of the solvent.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental conditions for the oxidative bromination of 2-naphthol.

| Starting Material | Bromine Source | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |